molecular formula C7H13NO3 B15203374 Methyl (3S)-3-methylmorpholine-3-carboxylate

Methyl (3S)-3-methylmorpholine-3-carboxylate

Cat. No.: B15203374
M. Wt: 159.18 g/mol
InChI Key: VZLBGQIGWJURGL-ZETCQYMHSA-N
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Description

Methyl (3S)-3-methylmorpholine-3-carboxylate (CAS 1205749-06-9) is a chiral morpholine derivative featuring a methyl group and a carboxylate ester at the 3-position of the morpholine ring. Its hydrochloride salt is widely used as a laboratory chemical for pharmaceutical and agrochemical research . The compound’s stereochemistry (3S configuration) is critical for its interactions in chiral environments, making it a valuable intermediate in drug synthesis. Safety protocols emphasize refrigeration, airtight storage, and stringent handling measures to avoid inhalation or dermal exposure .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (3S)-3-methylmorpholine-3-carboxylate

InChI

InChI=1S/C7H13NO3/c1-7(6(9)10-2)5-11-4-3-8-7/h8H,3-5H2,1-2H3/t7-/m0/s1

InChI Key

VZLBGQIGWJURGL-ZETCQYMHSA-N

Isomeric SMILES

C[C@]1(COCCN1)C(=O)OC

Canonical SMILES

CC1(COCCN1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-methylmorpholine-3-carboxylate typically involves the reaction of morpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the desired ester product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-methylmorpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate, and are carried out in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications of (S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride

(S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride is a chemical compound with diverse applications in scientific research, including its use as a building block in synthesizing complex organic molecules, its study for potential biological activity, its exploration as a pharmaceutical intermediate, and its utilization in the production of various chemical products and materials.

Chemical Properties and Structure

(S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride features a morpholine ring substituted with a methyl group and a carboxylate ester, stabilized by a hydrochloride salt. It has a molecular weight of 195.64 g/mol and the molecular formula C7H14ClNO3.

Key properties include:

  • IUPAC Name: methyl (3S)-3-methylmorpholine-3-carboxylate;hydrochloride
  • CAS No.: 1434126-95-0
  • InChI: InChI=1S/C7H13NO3.ClH/c1-7(6(9)10-2)5-11-4-3-8-7;/h8H,3-5H2,1-2H3;1H/t7-;/m0./s1
  • InChI Key: RTMAITBZHRHRPU-FJXQXJEOSA-N
  • Canonical SMILES: CC1(COCCN1)C(=O)OC.Cl
  • Isomeric SMILES: C[C@]1(COCCN1)C(=O)OC.Cl

Applications in Chemistry

(S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride serves as a building block in synthesizing complex organic molecules. The synthesis of this compound typically involves cyclization of amino alcohols with α-haloacid chlorides, including coupling, cyclization, and reduction reactions, often using transition metal catalysts for high stereoselectivity and yield. In industrial settings, production involves controlled, large-scale batch reactions and solid-phase synthesis techniques for efficient production and purification.

This compound can undergo various chemical reactions:

  • Oxidation: Forms corresponding oxides or ketones using oxidizing agents like potassium permanganate and chromium trioxide.
  • Reduction: Converts into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Introduces different functional groups into the morpholine ring using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Applications in Biology and Medicine

This compound is studied for its potential biological activity and interactions with biomolecules, with research exploring its potential as a pharmaceutical intermediate or active ingredient. Studies suggest it exhibits antimicrobial properties against bacterial strains, including multidrug-resistant organisms.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae32 µg/mL

In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines and induce apoptosis in cancer cells.

Cell LineIC50 (µM)
LNCaP15.5
PC-322.8

One study tested morpholine derivatives for antibacterial efficacy, and (S)-Methyl 3-methylmorpholine-3-carboxylate hydrochloride showed significant reduction in bacterial growth at low concentrations, suggesting its potential as a therapeutic agent against resistant strains. Another investigation revealed promising results regarding its cytotoxicity on prostate cancer cells.

Other potential applications

Mechanism of Action

The mechanism of action of Methyl (3S)-3-methylmorpholine-3-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity. The ester group can undergo hydrolysis to release the active morpholine derivative, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Morpholine-Based Analogues

(a) (R)-Methyl Morpholine-3-carboxylate (CAS 1187933-47-6)
  • Molecular Formula: C₆H₁₁NO₃ (identical to the target compound).
  • Key Differences : Stereochemical inversion at the 3-position (R-configuration vs. S-configuration). This enantiomeric distinction can lead to divergent biological activities and binding affinities, particularly in chiral catalysis or receptor targeting .
  • Applications : Used in asymmetric synthesis and as a precursor for chiral ligands.
(b) Methyl (3S,6S)-6-(Trifluoromethyl)morpholine-3-carboxylate Hydrochloride (CAS 2703749-02-2)
  • Molecular Formula: C₈H₁₁F₃NO₃·HCl.
  • Key Differences: Substitution of the 6-position methyl group with a trifluoromethyl group.
  • Applications : Explored in medicinal chemistry for antiviral or CNS-targeting agents.

Non-Morpholine Heterocyclic Esters

(a) Methyl (3S)-3-Amino-3-phenylpropanoate Hydrochloride (CAS 144494-72-4)
  • Molecular Formula: C₁₀H₁₂ClNO₂.
  • Key Differences: Replaces the morpholine ring with a phenyl-substituted propanoate backbone. The amino group introduces hydrogen-bonding capacity, making it a versatile intermediate for peptidomimetics (e.g., Maraviroc, an HIV entry inhibitor) .
  • Applications : Pharmaceutical intermediate for antiviral and CNS drugs.
(b) Methyl (2R,3S)-3-phenyloxirane-2-carboxylate (CAS 19190-80-8)
  • Molecular Formula : C₁₀H₁₀O₃.
  • Key Differences : Contains an epoxide (oxirane) ring instead of morpholine. The strained epoxide enhances electrophilicity, enabling nucleophilic ring-opening reactions for polymer or prodrug synthesis .
  • Applications : Precursor for epoxy resins and chiral building blocks.

Table 1: Comparative Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight Key Functional Groups LogP (Predicted)
Methyl (3S)-3-methylmorpholine-3-carboxylate HCl 1205749-06-9 C₇H₁₄ClNO₃ 195.65 Morpholine, ester, methyl ~0.5
(R)-Methyl morpholine-3-carboxylate 1187933-47-6 C₆H₁₁NO₃ 145.16 Morpholine, ester ~0.3
Methyl (3S,6S)-6-(CF₃)morpholine-3-carboxylate HCl 2703749-02-2 C₈H₁₁F₃NO₃·HCl 261.63 Morpholine, ester, CF₃ ~1.2
Methyl (3S)-3-amino-3-phenylpropanoate HCl 144494-72-4 C₁₀H₁₂ClNO₂ 213.66 Ester, amino, phenyl ~1.8

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl (3S)-3-methylmorpholine-3-carboxylate with high enantiomeric purity?

The synthesis of enantiomerically pure this compound typically involves stereoselective routes such as asymmetric catalysis or chiral auxiliary strategies. For morpholine derivatives, ring-closing metathesis or nucleophilic substitution on chiral intermediates (e.g., enantiopure amines or alcohols) is common. Key steps include:

  • Chiral resolution : Use of chiral HPLC or enzymatic resolution to separate enantiomers post-synthesis.
  • Protective groups : tert-Butoxycarbonyl (Boc) or benzyl groups can stabilize reactive sites during synthesis, as seen in analogous morpholine syntheses .
  • Reaction monitoring : Employ chiral stationary phase HPLC or circular dichroism (CD) spectroscopy to verify enantiopurity.

Challenges include minimizing racemization during acidic/basic conditions. Pre-activation of intermediates (e.g., mesylation) reduces reaction times and side reactions .

Basic: How can the stereochemical configuration of this compound be confirmed?

X-ray crystallography is the gold standard for absolute stereochemical assignment. Steps include:

  • Crystal growth : Use slow evaporation in solvents like ethyl acetate/hexane mixtures.
  • Data collection : Employ synchrotron radiation or Mo/Kα sources for high-resolution data.
  • Refinement : Use SHELXL for structure solution and ORTEP-3 for visualization .
    Alternative methods include:
  • NMR coupling constants : Analyze vicinal coupling (J-values) in 1^1H NMR to infer dihedral angles.
  • Vibrational circular dichroism (VCD) : Compare experimental and computed spectra for chiral centers.

Basic: What analytical techniques are optimal for assessing the purity of this compound?

  • HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile/water (0.1% TFA).
  • NMR spectroscopy : 13C^{13}\text{C} and DEPT-135 NMR identify impurities via unexpected peaks or integration discrepancies.
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion consistency (e.g., [M+H]+^+).
  • Elemental analysis : Validate C, H, N, O content within ±0.4% of theoretical values.

For trace impurities (<0.1%), LC-MS/MS or 1H^1\text{H}-13C^{13}\text{C} HSQC 2D NMR is recommended .

Advanced: How can researchers resolve contradictions in NMR data caused by impurities or dynamic processes?

  • Dynamic effects : Variable-temperature NMR (e.g., 25°C to −40°C) slows conformational exchange, resolving split signals.
  • 2D experiments : COSY, NOESY, and HSQC/TOCSY assign overlapping protons and identify scalar couplings.
  • Spiking experiments : Add authentic samples of suspected impurities to confirm co-elution in HPLC.
  • Complementary techniques : Pair NMR with IR or Raman spectroscopy to cross-validate functional groups.

For persistent ambiguities, crystallize the compound and compare experimental/theoretical X-ray diffraction patterns .

Advanced: What strategies mitigate racemization during the synthesis of this compound?

  • Low-temperature reactions : Conduct nucleophilic substitutions at −20°C to reduce kinetic energy and racemization.
  • Protective group selection : Use Boc groups for amine protection, which resist racemization under mild deprotection (e.g., TFA) .
  • Enzymatic catalysis : Lipases or esterases with stereoselectivity can preserve chirality during esterification/hydrolysis.
  • In situ monitoring : Use inline FTIR or Raman to detect intermediates prone to racemization (e.g., free amines).

Basic: What safety protocols are essential for handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/vapors.
  • Storage : Store in sealed containers at 2–8°C under inert atmosphere (N2_2 or Ar) to prevent hydrolysis .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How can computational methods predict the reactivity and conformation of this compound?

  • Density functional theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles/energies.
  • Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to study hydrolysis pathways.
  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes).
    Validate computational models against experimental X-ray or NMR data .

Advanced: How to design stability studies for this compound under varying conditions?

  • Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks.
  • Analytical endpoints : Monitor via HPLC for decomposition products (e.g., methyl ester hydrolysis to carboxylic acid).
  • Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C.
  • pH stability : Test solubility and degradation in buffers (pH 1–12) to identify labile functional groups .

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